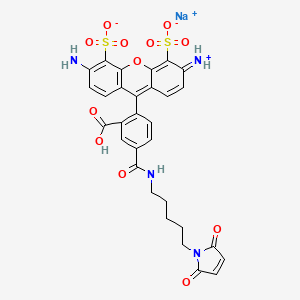
Sodium 6-amino-9-(2-carboxy-4-((5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentyl)carbamoyl)phenyl)-3-iminio-3H-xanthene-4,5-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE is a complex organic compound known for its applications in various scientific fields. This compound is a xanthene dye, often used as a fluorescent probe in biological samples due to its high photostability and fluorescence properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE involves multiple stepsThe final steps involve the attachment of the carboxy and pentylcarbamoyl groups under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pH, and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The amino and sulfonate groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for labeling cells and tissues.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the manufacturing of fluorescent dyes and pigments.
Mécanisme D'action
The compound exerts its effects primarily through its fluorescence properties. When exposed to light of a specific wavelength, it emits light at a different wavelength, making it useful as a fluorescent marker. The molecular targets and pathways involved include interactions with cellular components, enabling visualization of biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescence properties but lower photostability.
Rhodamine B: A related compound with different spectral properties and applications.
Alexa Fluor dyes: A series of dyes with varying fluorescence characteristics and applications.
Uniqueness
3,6-DIAMINO-9-[2-CARBOXY-4-[5-(2,5-DIOXOPYRROL-1-YL)PENTYLCARBAMOYL]PHENYL]-5-SULFO-XANTHEN-10-IUM-4-SULFONATE SODIUM HYDRIDE is unique due to its high photostability and specific fluorescence properties, making it more suitable for long-term imaging applications compared to other dyes .
Propriétés
Formule moléculaire |
C30H25N4NaO12S2 |
|---|---|
Poids moléculaire |
720.7 g/mol |
Nom IUPAC |
sodium;3-amino-6-azaniumylidene-9-[2-carboxy-4-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]phenyl]xanthene-4,5-disulfonate |
InChI |
InChI=1S/C30H26N4O12S2.Na/c31-20-8-6-17-24(18-7-9-21(32)28(48(43,44)45)26(18)46-25(17)27(20)47(40,41)42)16-5-4-15(14-19(16)30(38)39)29(37)33-12-2-1-3-13-34-22(35)10-11-23(34)36;/h4-11,14,31H,1-3,12-13,32H2,(H,33,37)(H,38,39)(H,40,41,42)(H,43,44,45);/q;+1/p-1 |
Clé InChI |
WLQJJVVOQFUJNG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1C(=O)NCCCCCN2C(=O)C=CC2=O)C(=O)O)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















